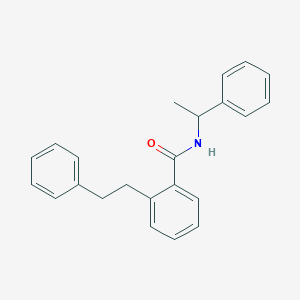![molecular formula C22H17BrFN3O3 B5008405 N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is also known as BHDP and has been synthesized through a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of BHDP is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cancer growth and inflammation. BHDP has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer growth. The compound has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
BHDP has been found to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and reduce inflammation in animal models. BHDP has also been found to have fluorescent properties that can be used for imaging purposes. The compound has been found to be stable in various conditions and has a long half-life, which makes it suitable for use in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHDP has several advantages for lab experiments. The compound is stable in various conditions and has a long half-life, which makes it suitable for use in experiments. BHDP has also been found to have fluorescent properties that can be used for imaging purposes. However, there are also limitations to the use of BHDP in lab experiments. The compound is expensive to synthesize, and the synthesis method involves several steps, which can be time-consuming. BHDP also has limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of BHDP. The compound has potential applications in cancer treatment and imaging. Further studies are needed to fully understand the mechanism of action of BHDP and its potential applications in these fields. The synthesis method of BHDP can also be optimized to achieve higher yields and purity of the final product. The use of BHDP in combination with other compounds can also be explored to enhance its anti-cancer and anti-inflammatory properties. Overall, BHDP has the potential to be a valuable tool in scientific research due to its unique properties and potential applications.
Métodos De Síntesis
BHDP has been synthesized through a specific method that involves several steps. The synthesis method involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with ethylenediamine, followed by the reaction of the resulting compound with 2-fluorobenzoyl chloride. The final product is obtained by reacting the intermediate compound with hydrazine hydrate. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
BHDP has been the subject of scientific research due to its potential applications in various fields. The compound has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. BHDP has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. The compound has also been studied for its potential applications in imaging and has been found to have fluorescent properties that can be used for imaging purposes.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-1-[3-[(2-fluorobenzoyl)amino]phenyl]ethylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN3O3/c1-13(26-27-22(30)18-12-15(23)9-10-20(18)28)14-5-4-6-16(11-14)25-21(29)17-7-2-3-8-19(17)24/h2-12,28H,1H3,(H,25,29)(H,27,30)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVJHZBBJZICQN-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5008326.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5008335.png)

![1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5008352.png)
![N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B5008370.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)
![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)